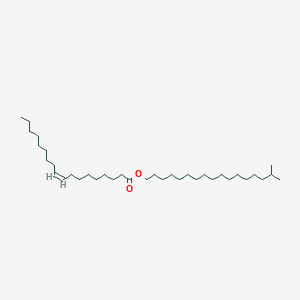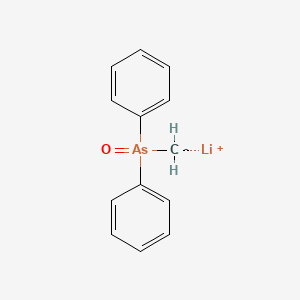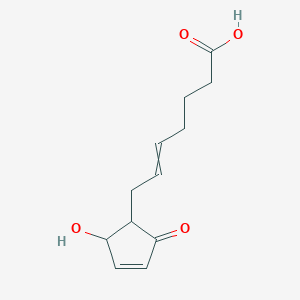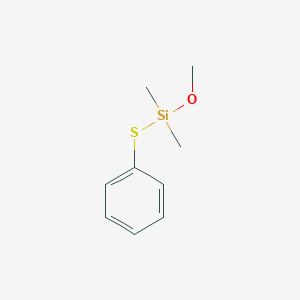![molecular formula C15H26IOP B14609995 Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide CAS No. 60998-17-6](/img/structure/B14609995.png)
Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide is a quaternary phosphonium salt that features a phosphine center bonded to a 2-hydroxyphenyl group and two tert-butyl groups, with an iodide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide typically involves the reaction of di-tert-butylphosphine with 2-hydroxybenzyl chloride in the presence of a base, followed by the addition of iodine to form the iodide salt. The reaction conditions often include the use of an inert atmosphere and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to ensure the stability of the intermediates and the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide can undergo various chemical reactions, including:
Oxidation: The phosphine center can be oxidized to form phosphine oxides.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Complexation: The compound can form complexes with transition metals, which can be useful in catalysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphonium salts, and metal-phosphine complexes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable ionic complexes.
Industry: It is used in the synthesis of advanced materials and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl(methyl)phosphonium tetrafluoroborate: Similar in structure but with a different counterion, used in similar catalytic applications.
2,6-Di-tert-butylphenol: A related compound used as an antioxidant and stabilizer in polymers.
2,6-Di-tert-butylpyridine: Used as a proton trapping agent in polymerization reactions.
Uniqueness
Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide is unique due to its specific combination of a phosphine center with a 2-hydroxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and facilitating catalytic reactions .
Eigenschaften
CAS-Nummer |
60998-17-6 |
|---|---|
Molekularformel |
C15H26IOP |
Molekulargewicht |
380.24 g/mol |
IUPAC-Name |
ditert-butyl-[(2-hydroxyphenyl)methyl]phosphanium;iodide |
InChI |
InChI=1S/C15H25OP.HI/c1-14(2,3)17(15(4,5)6)11-12-9-7-8-10-13(12)16;/h7-10,16H,11H2,1-6H3;1H |
InChI-Schlüssel |
ABIQNMTTZUTCND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[PH+](CC1=CC=CC=C1O)C(C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2,7,7-Tetramethyl-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B14609941.png)


![Dispiro[2.0.2.5]undeca-1,5-diene](/img/structure/B14609968.png)

![N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine](/img/structure/B14609971.png)


![(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14609979.png)


